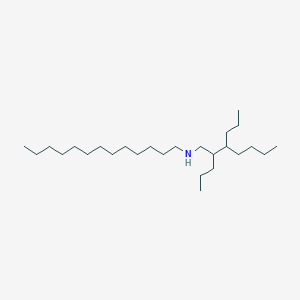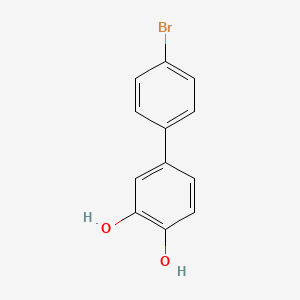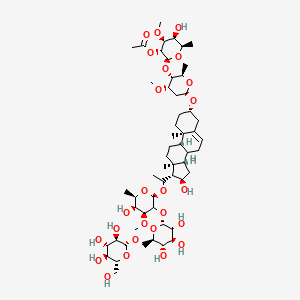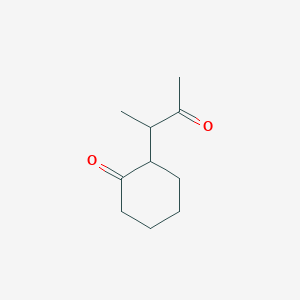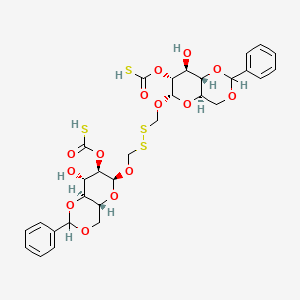
Bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes benzylidene and thiocarbonyl groups attached to a glucopyranoside backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide typically involves multiple steps. One common method starts with the preparation of methyl 4,6-O-benzylidene-alpha-D-glucopyranoside. This intermediate is synthesized by reacting methyl alpha-D-glucopyranoside with benzaldehyde in the presence of an acid catalyst such as zinc chloride . The resulting product is then subjected to thiocarbonylation using reagents like thiophosgene or carbon disulfide in the presence of a base . Finally, the disulfide linkage is introduced through oxidative coupling reactions using reagents like iodine or hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product. The purification steps often include crystallization and recrystallization to achieve the desired purity levels .
化学反应分析
Types of Reactions
Bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Dithiothreitol, sodium borohydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted glucopyranosides
科学研究应用
Bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide has several applications in scientific research:
作用机制
The mechanism of action of bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide involves its interaction with specific molecular targets and pathways. The thiocarbonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity . The disulfide linkage can undergo redox reactions, influencing cellular redox states and signaling pathways . Additionally, the benzylidene groups can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, further affecting the compound’s biological activity .
相似化合物的比较
Similar Compounds
Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside: A precursor in the synthesis of the target compound, used as a chiral building block.
Methyl 4,6-O-benzylidene-2,3-bis-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside: Another derivative with sulfonyl groups, used in similar applications.
Methyl 4,6-O-benzylidene-2,3-bis-O-[(benzyloxy)carbonyl]-alpha-D-glucopyranoside: A related compound with benzyloxycarbonyl groups, used in carbohydrate chemistry.
Uniqueness
Bis(methyl 4,6-O-benzylidene-2-o-thiocarbonyl-alpha-D glucopyranoside)disulfide is unique due to its combination of benzylidene, thiocarbonyl, and disulfide functionalities. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
属性
CAS 编号 |
73972-60-8 |
|---|---|
分子式 |
C30H34O14S4 |
分子量 |
746.9 g/mol |
IUPAC 名称 |
[(4aR,6R,7R,8S,8aS)-6-[[[(4aR,6R,7R,8S,8aS)-8-hydroxy-2-phenyl-7-sulfanylcarbonyloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxymethyldisulfanyl]methoxy]-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]oxymethanethioic S-acid |
InChI |
InChI=1S/C30H34O14S4/c31-19-21-17(11-35-25(41-21)15-7-3-1-4-8-15)39-27(23(19)43-29(33)45)37-13-47-48-14-38-28-24(44-30(34)46)20(32)22-18(40-28)12-36-26(42-22)16-9-5-2-6-10-16/h1-10,17-28,31-32H,11-14H2,(H,33,45)(H,34,46)/t17-,18-,19+,20+,21-,22-,23-,24-,25?,26?,27+,28+/m1/s1 |
InChI 键 |
NGZZMADWRGDHKN-KDKGQNDPSA-N |
手性 SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OCSSCO[C@@H]3[C@@H]([C@H]([C@H]4[C@H](O3)COC(O4)C5=CC=CC=C5)O)OC(=O)S)OC(=O)S)O)OC(O1)C6=CC=CC=C6 |
规范 SMILES |
C1C2C(C(C(C(O2)OCSSCOC3C(C(C4C(O3)COC(O4)C5=CC=CC=C5)O)OC(=O)S)OC(=O)S)O)OC(O1)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide](/img/structure/B14463190.png)
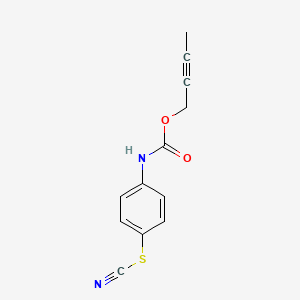
![Ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate](/img/structure/B14463198.png)
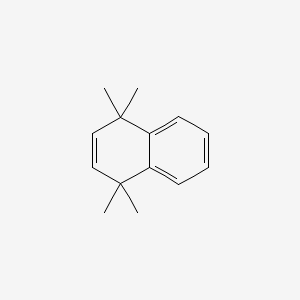

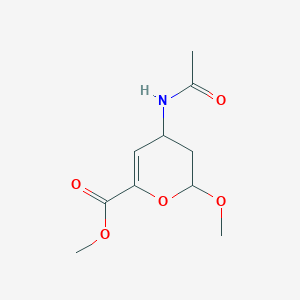
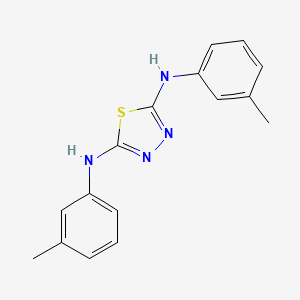
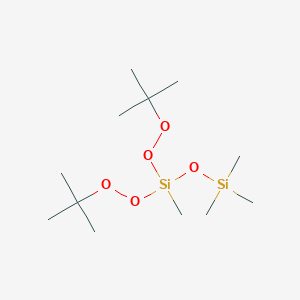
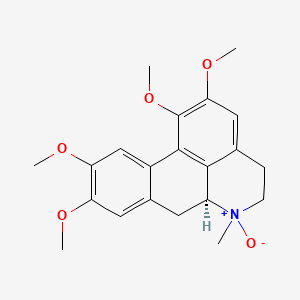
![3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14463240.png)
